![molecular formula C15H13BrN2O2S B344616 1-[(4-bromo-2,5-dimethylphenyl)sulfonyl]-1H-benzimidazole CAS No. 333311-43-6](/img/structure/B344616.png)
1-[(4-bromo-2,5-dimethylphenyl)sulfonyl]-1H-benzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(4-bromo-2,5-dimethylphenyl)sulfonyl]-1H-benzimidazole is an organic compound that belongs to the benzimidazole class. Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry. This particular compound features a benzimidazole core with a sulfonyl group attached to a 4-bromo-2,5-dimethylphenyl moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-bromo-2,5-dimethylphenyl)sulfonyl]-1H-benzimidazole typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromo-2,5-dimethylphenylamine and benzimidazole.
Sulfonylation: The 4-bromo-2,5-dimethylphenylamine is reacted with a sulfonyl chloride (e.g., methanesulfonyl chloride) in the presence of a base (e.g., triethylamine) to form the sulfonylated intermediate.
Cyclization: The sulfonylated intermediate is then reacted with benzimidazole under acidic conditions to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-[(4-bromo-2,5-dimethylphenyl)sulfonyl]-1H-benzimidazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles (e.g., amines, thiols).
Oxidation and Reduction: The sulfonyl group can be oxidized or reduced under specific conditions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products
Substitution: Products with various functional groups replacing the bromine atom.
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Coupling: Biaryl compounds.
Wissenschaftliche Forschungsanwendungen
1-[(4-bromo-2,5-dimethylphenyl)sulfonyl]-1H-benzimidazole has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and for the development of new materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of 1-[(4-bromo-2,5-dimethylphenyl)sulfonyl]-1H-benzimidazole involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The benzimidazole core can interact with nucleic acids, affecting cellular processes. The exact pathways and targets depend on the specific biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-[(4-bromo-2,5-dimethylphenyl)sulfonyl]-2-methyl-1H-benzimidazole
- 2-[(4-bromo-2,5-dimethylphenyl)sulfonyl]-1H-benzimidazole
- 4-bromo-2,5-dimethylphenylamine
Uniqueness
1-[(4-bromo-2,5-dimethylphenyl)sulfonyl]-1H-benzimidazole is unique due to its specific substitution pattern and the presence of both a sulfonyl group and a benzimidazole core. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Eigenschaften
IUPAC Name |
1-(4-bromo-2,5-dimethylphenyl)sulfonylbenzimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2O2S/c1-10-8-15(11(2)7-12(10)16)21(19,20)18-9-17-13-5-3-4-6-14(13)18/h3-9H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPNOANZRBVHDLH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)C)S(=O)(=O)N2C=NC3=CC=CC=C32 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-Bromo-4-[(trifluoromethyl)thio]aniline](/img/structure/B344534.png)
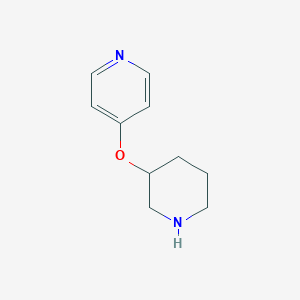
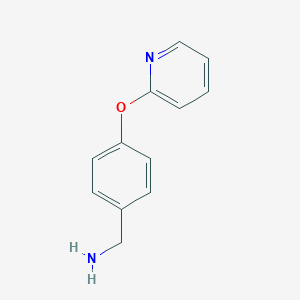
![N-({1-[2-(2,5-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylfuran-2-carboxamide](/img/structure/B344553.png)
![1-(4-ethylphenyl)-4-{1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one](/img/structure/B344557.png)
![1-(4-ethylphenyl)-4-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one](/img/structure/B344560.png)
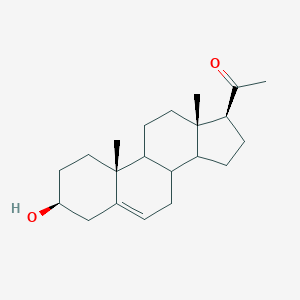

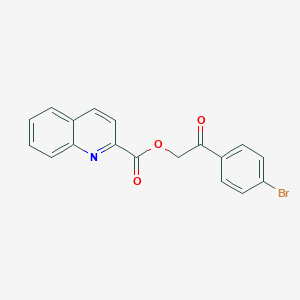
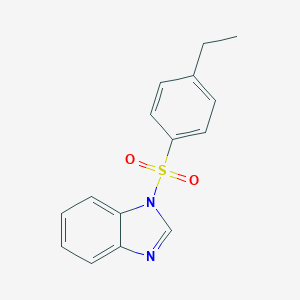
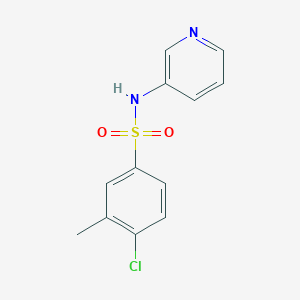
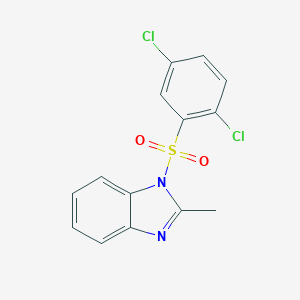
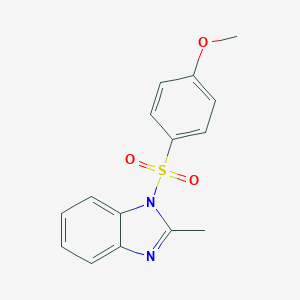
![1-[(2,5-Dimethoxyphenyl)sulfonyl]-4-methylpiperidine](/img/structure/B344604.png)
